

A Technical Guide to the Physicochemical Properties of Native Arachin

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Compound of Interest

Compound Name: *Arachin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of native **arachin**, a major storage protein found in peanuts (*Arachis hypogaea*). Understanding these properties is crucial for its application in food science, allergenicity research, and drug development.

Core Physicochemical Properties

Native **arachin** is a complex globular protein with distinct isoforms and subunit structures that influence its functional characteristics.

General Physicochemical Properties

Property	Value	References
Molecular Weight	330,000 Da (A and B forms)	[1]
170,000 Da (dissociated form)	[1]	
Isoforms	Arachin A and Arachin B are the primary polymorphic forms. [2][3] A third form, "A-1," has also been identified.[1] The presence of a 35.5 kDa subunit, an isoform of Ara h3, significantly impacts thermal properties.[4][5]	[1][2][3][4][5]
Isoelectric Point (pI)	Approximately 5.2	[1]

Subunit Composition

Arachin A and B are composed of different combinations of four types of peptide chains: alpha (α), beta (β), gamma (γ), and delta (δ). [2][3]

Subunit	Molecular Weight (Da)	Arachin A Composition	Arachin B Composition
α -chain	~35,000	4	0
β -chain	~35,000	4	8
γ -chain	~10,000	2	2
δ -chain	~10,000	2	2

Reference:[2][3]

Thermal Stability

The thermal stability of **arachin** is a critical parameter for food processing and applications where heat treatment is involved. It is influenced by the subunit composition, particularly the presence of the 35.5 kDa subunit.[4][5]

Parameter	Arachin with 35.5 kDa subunit	Arachin without 35.5 kDa subunit	References
Onset Denaturation Temperature (Tonset)	< 100°C	> 100°C	[4] [5]
Midpoint Denaturation Temperature (Td)	104.95°C to 109.74°C	104.95°C to 109.74°C	[5]

Solubility

The solubility of **arachin** is pH-dependent, with minimum solubility observed around its isoelectric point.

pH	Protein Solubility (%)
< 4.0	Decreased solubility in the presence of 0.2 M NaCl
4.0 - 5.0	Minimum solubility (isoelectric point range)
7.0	Relatively high solubility (67-89%)
> 7.0	> 95%

Reference:[\[6\]](#)

Experimental Protocols

Detailed methodologies for the characterization of native **arachin** are outlined below.

Extraction and Purification of Native Arachin

This method, adapted from Yamada and Aibara, is commonly used for the isolation of **arachin**.
[\[5\]](#)

Materials:

- Defatted groundnut flour

- Phosphate buffer (10 mM, pH 7.9) containing 0.5 M NaCl
- Ammonium sulfate
- Distilled water

Procedure:

- Extract defatted groundnut flour with the phosphate buffer (1:10, w/v) for 3 hours.
- Centrifuge the mixture at 10,000 x g for 30 minutes to remove the precipitate.
- Add ammonium sulfate to the supernatant to 40% saturation.
- Incubate the mixture at 4°C for 3 hours to allow for precipitation of **arachin**.
- Centrifuge to collect the precipitate.
- Redissolve the precipitate in a minimal volume of the extraction buffer.
- Dialyze extensively against distilled water at 4°C to remove salts.
- Freeze-dry the dialyzed solution to obtain **arachin** powder.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is employed to separate and determine the molecular weights of the **arachin** subunits.[5]

Materials:

- Tris-HCl polyacrylamide stacking gel (5%, pH 6.8)
- Tris-HCl polyacrylamide running gel (13%, pH 8.8)
- Reduced sample buffer
- Coomassie Brilliant Blue R-250 staining solution

- Destaining solution (10% v/v acetic acid)

Procedure:

- Dissolve 1.0 mg of the **arachin** sample in 0.5 mL of reduced sample buffer.
- Heat the sample in boiling water for 7 minutes.
- Centrifuge at 8,000 x g for 10 minutes.
- Load 4.0 µL of the supernatant into each well of the polyacrylamide gel.
- Perform electrophoresis using a Bio-Rad mini-protein electrophoresis system.
- After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for 30 minutes.
- Destain the gel in 10% acetic acid until the protein bands are clearly visible.
- Determine the content of each band using a gel imaging system.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability of **arachin** by measuring the heat flow associated with its thermal denaturation.[5]

Materials:

- **Arachin** sample
- 0.1 M phosphate buffer (pH 7.9)
- Aluminum DSC pans

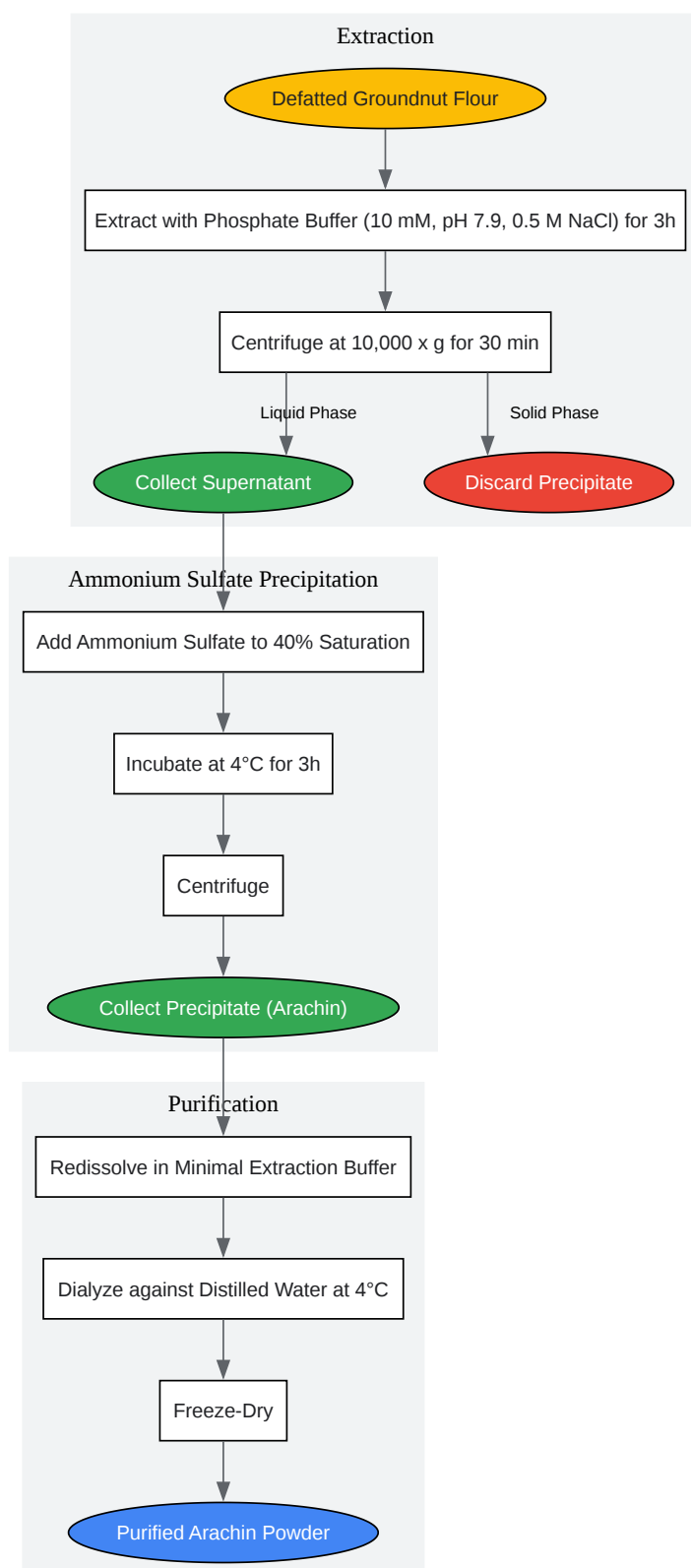
Procedure:

- Weigh approximately 2.0 mg of the **arachin** sample into an aluminum pan.
- Add 10 µL of 0.1 M phosphate buffer (pH 7.9).

- Hermetically seal the pan.
- Perform thermal scanning from 20°C to 120°C at a heating rate of 10°C/min using a TA-Q200 DSC.
- Determine the initial denaturation temperature (Tonset), midpoint denaturation temperature (Td), and enthalpy of transition (ΔH) from the resulting thermograms.

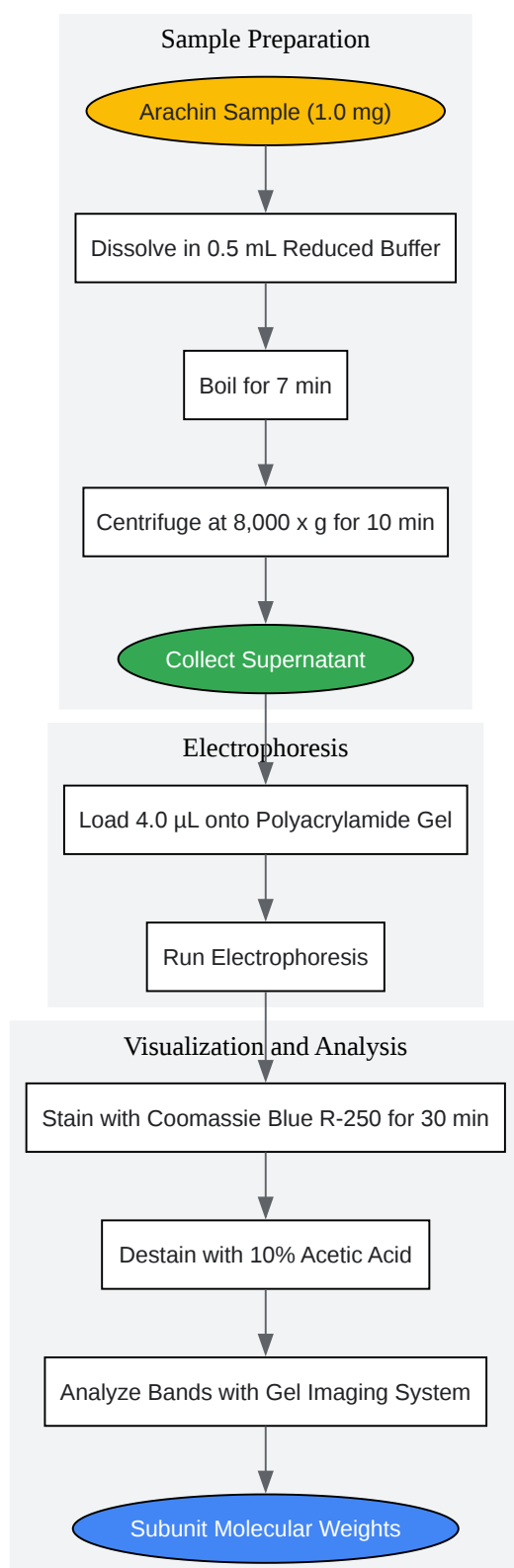
Visualizations

Experimental Workflows



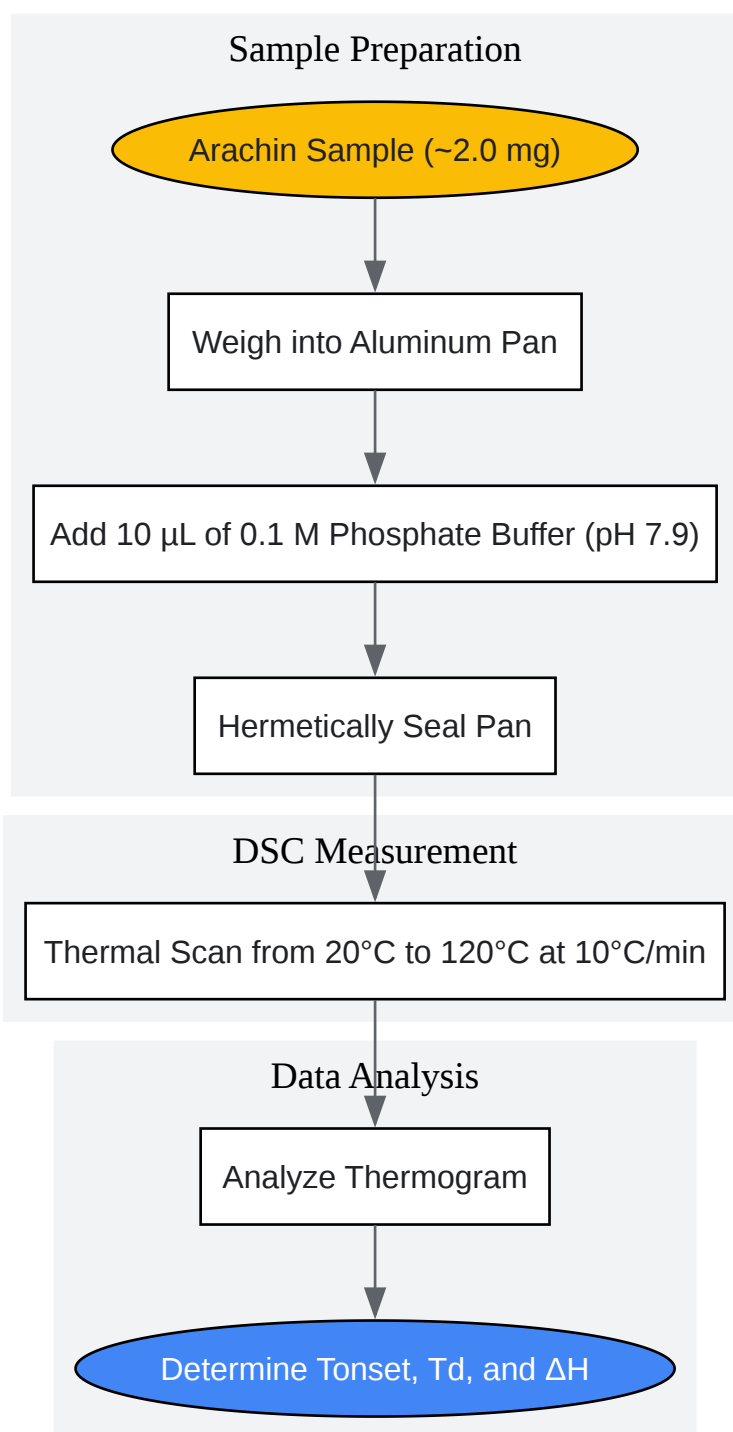
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Caption: Workflow for the extraction and purification of native **arachin**.



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Caption: Workflow for SDS-PAGE analysis of **arachin** subunits.



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Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of **arachin**.

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